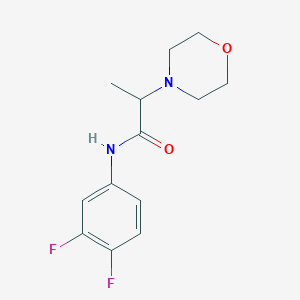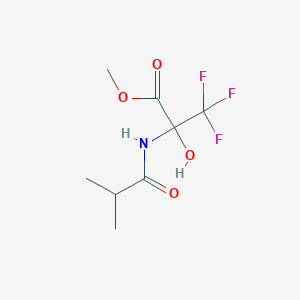
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MP is a synthetic compound that belongs to the class of morpholine-based compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide is not fully understood. However, it has been proposed that N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been found to exhibit potent antitumor activity in vitro and in vivo. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has also been investigated for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity profile, and ease of synthesis. However, N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has some limitations, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Zukünftige Richtungen
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide has significant potential for various applications in the fields of medicinal chemistry, pharmacology, and neuroscience. Future research should focus on further elucidating the mechanism of action of N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide, optimizing its pharmacokinetic properties, and developing more potent analogs with improved solubility and stability. N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide could also be investigated for its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with 2-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide as a white solid in good yield.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9(17-4-6-19-7-5-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVXWBHUTHOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-morpholin-4-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)

![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)